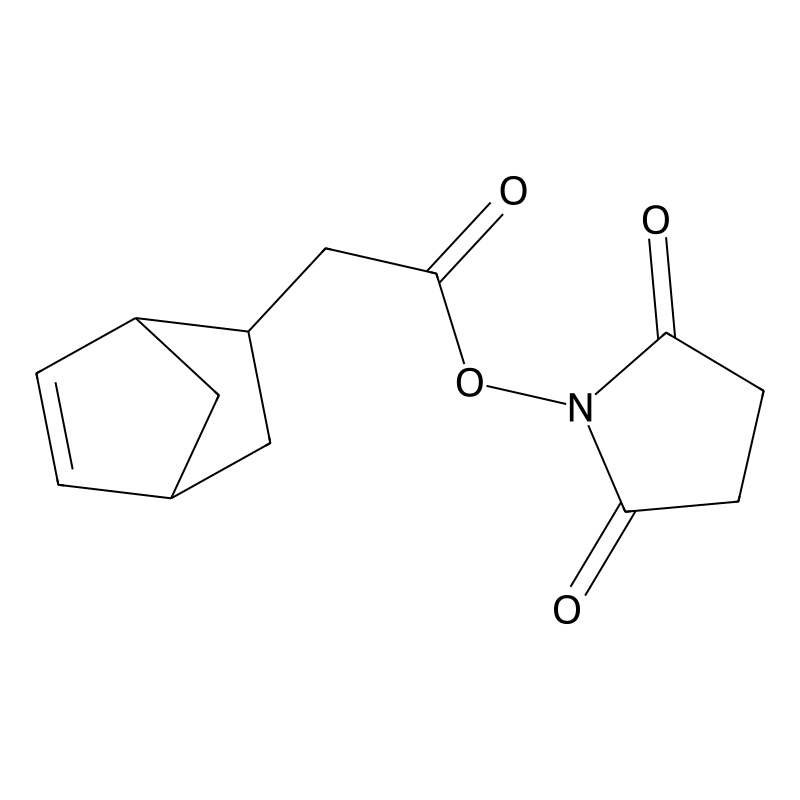

5-Norbornene-2-acetic acid succinimidyl ester

Content Navigation

Inconsistent ROMP kinetics from undefined norbornene isomers compromise polymer brush reproducibility. This 5-norbornene-2-acetic acid succinimidyl ester provides defined exo-isomer composition for reliable surface-initiated polymerization. • Exo-isomer enables up to 20× faster ROMP than endo forms • Acetic acid spacer enhances solubility in organic solvents for efficient amine conjugation • Suitable for SI-ROMP, protein-polymer conjugates, and hydrogel networks. Consistent batch quality for global research supply.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Purity

Package Size

5-Norbornene-2-acetic acid succinimidyl ester (CAS 1234203-45-2) is a bifunctional chemical linker designed for advanced bioconjugation and materials science applications. It features two key reactive sites: an N-hydroxysuccinimide (NHS) ester for covalent coupling to primary amines on proteins, peptides, or other substrates, and a norbornene group that serves as a highly reactive monomer for Ring-Opening Metathesis Polymerization (ROMP). The acetic acid spacer between these two functional groups is a critical design element that influences solubility, steric accessibility, and overall performance in multi-step synthesis and polymerization workflows.

Research Fit

Procuring a closely related but non-identical compound can compromise experimental reproducibility and process efficiency. Substitutions such as using an undefined endo/exo isomer mixture, a variant with a different linker, or a different reactive ester introduce significant variability. The specific isomeric composition of the norbornene moiety dictates ROMP kinetics, with exo-isomers polymerizing up to 20 times faster than endo-isomers. Furthermore, the choice between a standard NHS ester and a water-soluble sulfo-NHS ester determines compatibility with organic co-solvents and the ability to label intracellular vs. strictly extracellular targets. Seemingly minor structural deviations can lead to inconsistent conjugation yields, unpredictable polymerization rates, and altered final material properties, making this specific compound essential for validated protocols.

Substitution Risk

References

Isomer-Specific ROMP Reactivity

The stereochemistry of norbornene derivatives is a critical determinant of polymerization speed. In studies of related norbornene monomers using Grubbs' catalyst, the exo-isomer was found to be nearly 20 times more reactive than the endo-isomer at 20°C. In bulk polymerization, the exo-isomer gelled in under 1 minute, while the endo-isomer required over 2 hours. Procuring this compound with a defined, high-purity isomeric composition (typically exo-favored for reactivity) is essential for achieving the rapid and reproducible kinetics required in applications like reaction injection molding or self-healing materials.

| Evidence Dimension | ROMP Reactivity (k_obs at 20°C) |

| Target Compound Data | Not specified, but as an exo-isomer, expected to have high reactivity. |

| Comparator Or Baseline | exo-Dicyclopentadiene: k_obs = 2.8 x 10⁻³ s⁻¹ | endo-Dicyclopentadiene: k_obs = 1.5 x 10⁻⁴ s⁻¹ |

| Quantified Difference | Exo-isomer is ~18.7x more reactive than the endo-isomer. |

| Conditions | ROMP of dicyclopentadiene isomers with Grubbs' catalyst (4 mM) in toluene-d8 at 20°C. |

Using a compound with an undefined or incorrect isomer ratio leads to unpredictable polymerization times, process failures, and inconsistent material properties.

NHS Ester: Organic Solvent and Intracellular Labeling

This compound features a standard, non-sulfonated NHS ester, which is a critical specification for certain workflows. Unlike their water-soluble sulfo-NHS counterparts, standard NHS esters are readily soluble in anhydrous organic solvents like DMSO and DMF, which is necessary for conjugating water-insoluble substrates or for achieving higher reaction efficiencies by eliminating hydrolysis by-products. Furthermore, the membrane permeability of standard NHS esters allows for the labeling of intracellular proteins, a capability lost with membrane-impermeable sulfo-NHS esters which are restricted to cell-surface targets.

| Evidence Dimension | Key Application Capabilities |

| Target Compound Data | Soluble in organic solvents (DMSO, DMF); membrane-permeable for intracellular labeling. |

| Comparator Or Baseline | Sulfo-NHS Ester Analog: Water-soluble; membrane-impermeable, restricted to extracellular labeling. |

| Quantified Difference | Qualitative difference in solubility and biological targeting capabilities. |

| Conditions | Bioconjugation reaction design for either organic-phase synthesis or intracellular vs. extracellular biological labeling. |

Selecting the wrong ester form (sulfo-NHS vs. NHS) results in process failure due to insolubility or the inability to reach the intended biological target.

Acetic Acid Spacer for Steric Accessibility

The acetic acid linker physically separates the bulky norbornene group from the reactive NHS ester. This spacing is crucial for minimizing steric hindrance when conjugating to sterically crowded environments, such as the surface of a large protein. While direct head-to-head data for this specific norbornene linker is limited, extensive research on other bioconjugation linkers, such as PEG spacers in antibody-drug conjugates, demonstrates that linker length profoundly impacts conjugation efficiency, stability, and the biological performance of the final product. A shorter linker (e.g., a direct norbornene-carboxylic acid NHS ester) would place the reactive site in closer proximity to the bicyclic ring, potentially lowering conjugation yields with sterically hindered amines.

| Evidence Dimension | Steric Hindrance in Conjugation |

| Target Compound Data | Features an acetic acid spacer to reduce steric hindrance from the norbornene moiety. |

| Comparator Or Baseline | Hypothetical 5-Norbornene-2-carboxylic acid NHS ester (no spacer). |

| Quantified Difference | Not quantified, but based on established principles of linker design. |

| Conditions | Conjugation to primary amines on large biomolecules or functionalized surfaces. |

Failure to account for steric hindrance by choosing a linker without adequate spacing can lead to low or failed conjugation yields, wasting valuable proteins or substrates.

Biosensor Surfaces and Polymer Brushes

This compound is the right choice for functionalizing a surface with amine groups (e.g., aminosilanized glass or gold) to create a substrate for polymer brush growth via surface-initiated ROMP (SI-ROMP). The defined exo-isomer content ensures rapid and uniform polymerization, creating well-defined polymer surfaces for applications in diagnostics and biomaterial interfaces.

Protein-Polymer and Peptide-Polymer Conjugates

For creating advanced biomaterials, this linker is ideal for first conjugating to lysine residues on proteins or peptides, followed by ROMP to grow a polymer chain from the biomolecule. The acetic acid spacer helps ensure efficient conjugation to the protein surface, and the defined norbornene isomer allows for controlled polymerization.

ROMP-Based Hydrogels and Drug Delivery Vehicles

This molecule can be used to functionalize drugs, crosslinkers, or other small molecules containing primary amines. These functionalized building blocks can then be incorporated into a polymer network via ROMP to form hydrogels or nanoparticles. The compound's compatibility with organic solvents makes it suitable for functionalizing hydrophobic drug molecules prior to polymerization in a mixed-solvent system.

Application Fit

XLogP3

Explore Compound Types